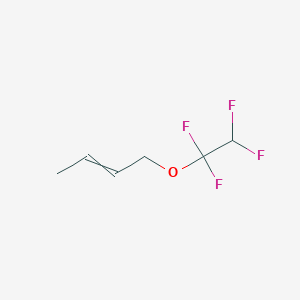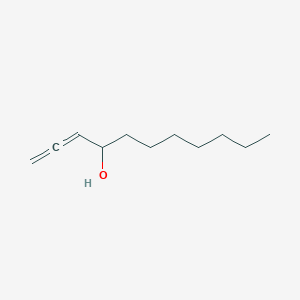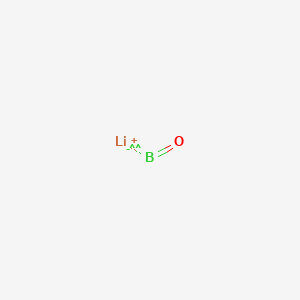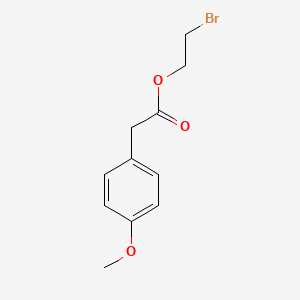![molecular formula C6H16Cl2Sn2 B14430848 (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] CAS No. 81744-48-1](/img/structure/B14430848.png)
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] is a chemical compound that belongs to the organotin family. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two tin atoms each bonded to a chlorine atom and two methyl groups, with the tin atoms connected by an ethane-1,2-diyl bridge.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] typically involves the reaction of dimethyltin dichloride with ethylene glycol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin-chlorine bonds. The general reaction scheme is as follows:
2(CH3)2SnCl2+HOCH2CH2OH→(CH3)2SnCH2CH2Sn(CH3)2Cl2+2HCl
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The tin atoms can undergo oxidation to higher oxidation states or reduction to lower oxidation states, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, and sodium alkoxides for alkoxide substitution. These reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields (Ethane-1,2-diyl)bis[hydroxy(dimethyl)stannane], while oxidation with hydrogen peroxide can produce (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] oxide.
科学的研究の応用
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism by which (Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] exerts its effects involves the interaction of the tin atoms with biological molecules. The tin atoms can coordinate with sulfur and oxygen atoms in proteins and enzymes, potentially altering their function. This coordination can disrupt normal cellular processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
Dimethyltin dichloride: Similar in structure but lacks the ethane-1,2-diyl bridge.
Trimethyltin chloride: Contains three methyl groups bonded to tin instead of two.
Diethyltin dichloride: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane] is unique due to the presence of the ethane-1,2-diyl bridge, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
81744-48-1 |
|---|---|
分子式 |
C6H16Cl2Sn2 |
分子量 |
396.5 g/mol |
IUPAC名 |
chloro-[2-[chloro(dimethyl)stannyl]ethyl]-dimethylstannane |
InChI |
InChI=1S/C2H4.4CH3.2ClH.2Sn/c1-2;;;;;;;;/h1-2H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
InChIキー |
FWPTXEKJIATJLZ-UHFFFAOYSA-L |
正規SMILES |
C[Sn](C)(CC[Sn](C)(C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(2-Chlorophenyl)-N-[2-(3-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14430786.png)




![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)


